![molecular formula C27H36N4O4S B10781120 4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B10781120.png)

4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TRM-115 is a rheology modifier used in various industrial applications, particularly in the formulation of latex paints. It is a nonionic hydrophobically modified ethoxylated urethane rheology modifier, known for its ability to improve flow and leveling, film formation, water resistance, and spatter resistance in paints .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

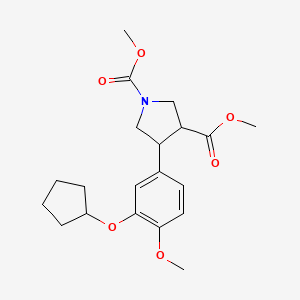

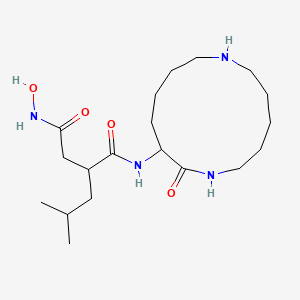

The synthesis of TRM-115 involves the condensation of gamma-aminobutyric acid with 3,4-methylenedioxyphenylisothiocyanate in an ethanol-water mixture. This reaction produces 1-[3-(carboxy)propyl]-3-(3,4-methylenedioxyphenyl)thiourea, which is then reacted with 3-[3-(piperidinomethyl)phenoxy]propylamine using ethyl chloroformate and triethylamine in dichloromethane .

Industrial Production Methods

In industrial settings, TRM-115 is produced in large quantities and supplied as a high solids version of a rheology modifier. It is typically available in 25 kg or 200 kg containers and is compatible with various latexes, including acrylic, styrene-acrylic, and vinyl-acrylic .

Análisis De Reacciones Químicas

Types of Reactions

TRM-115 undergoes several types of chemical reactions, including:

Condensation Reactions: As described in its synthesis, TRM-115 is formed through condensation reactions involving gamma-aminobutyric acid and 3,4-methylenedioxyphenylisothiocyanate.

Substitution Reactions: The thiourea intermediate reacts with 3-[3-(piperidinomethyl)phenoxy]propylamine in the presence of ethyl chloroformate and triethylamine.

Common Reagents and Conditions

- Gamma-aminobutyric acid

- 3,4-methylenedioxyphenylisothiocyanate

- Ethyl chloroformate

- Triethylamine

- Dichloromethane

- Ethanol-water mixture

Major Products Formed

The primary product formed from these reactions is TRM-115 itself, which is used as a rheology modifier in various applications .

Aplicaciones Científicas De Investigación

TRM-115 has several scientific research applications, including:

- Chemistry : Used as a rheology modifier in the formulation of latex paints, improving properties such as flow, leveling, and film formation .

- Biology : Investigated for its potential use in antiulcer treatments due to its ability to inhibit gastric acid and pepsin secretion .

- Medicine : Explored as a potential antiulcer agent, with studies showing its effectiveness in reducing gastric acid secretion and acute gastric lesions .

- Industry : Widely used in the paint industry for its ability to enhance the performance of latex paints, providing properties such as water resistance, spatter resistance, and high gloss development .

Mecanismo De Acción

TRM-115 exerts its effects through its interaction with molecular targets involved in gastric acid secretion. It acts as an H2 receptor antagonist, inhibiting the action of histamine on the H2 receptors in the stomach lining, thereby reducing gastric acid secretion . This mechanism makes it effective in treating conditions such as peptic ulcers.

Comparación Con Compuestos Similares

Similar Compounds

- TRM-003 : Another rheology modifier used in combination with TRM-115 to increase high-shear viscosity in latex paints .

- TRM-004 : Similar to TRM-003, used to enhance the performance of latex paints .

Uniqueness

TRM-115 is unique due to its high solids content and compatibility with various latexes, including acrylic, styrene-acrylic, and vinyl-acrylic. It provides superior flow and leveling, film formation, water resistance, and spatter resistance compared to other rheology modifiers .

Propiedades

Fórmula molecular |

C27H36N4O4S |

|---|---|

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide |

InChI |

InChI=1S/C27H36N4O4S/c32-26(9-5-12-29-27(36)30-22-10-11-24-25(18-22)35-20-34-24)28-13-6-16-33-23-8-4-7-21(17-23)19-31-14-2-1-3-15-31/h4,7-8,10-11,17-18H,1-3,5-6,9,12-16,19-20H2,(H,28,32)(H2,29,30,36) |

Clave InChI |

DZSMTMGGLVZZLW-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CCCNC(=S)NC3=CC4=C(C=C3)OCO4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)

![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)

![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)

![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781083.png)

![5-[[2-[(2-benzyl-3-tert-butylsulfonylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B10781098.png)

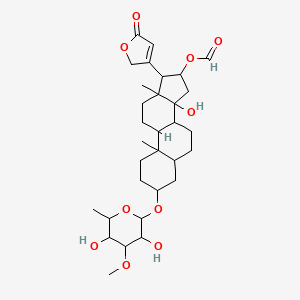

![5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B10781114.png)

![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781117.png)